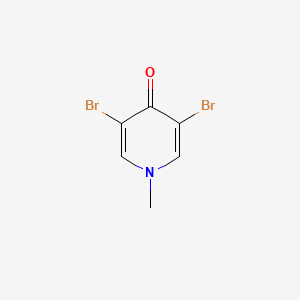
3,5-Dibromo-1-methylpyridin-4(1H)-one
Vue d'ensemble
Description
3,5-Dibromo-1-methylpyridin-4(1H)-one is a chemical compound with the CAS Number: 2683-35-4 . It has a molecular weight of 266.92 . The compound contains a total of 15 bonds, including 10 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-1-methylpyridin-4(1H)-one consists of 15 atoms, including 5 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 2 Bromine atoms . It contains a total of 15 bonds, including 10 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Applications De Recherche Scientifique
Molecular Structure and Antioxidant Activity
A novel phthalide derivative related to 3,5-Dibromo-1-methylpyridin-4(1H)-one has been investigated for its molecular structure and antioxidant activity. The compound exhibited significant antioxidant activities evaluated by various methods including DPPH radical scavenging activity and ferric reducing anti-oxidant power assay. Its DNA binding affinity was also studied, indicating minor groove binding with fish sperm DNA (Yılmaz et al., 2020).
Synthesis and Phytotoxic Activity
Research on derivatives of 4-Hydroxy-6-Methylpyridin-2(1H)-one, a compound structurally similar to 3,5-Dibromo-1-methylpyridin-4(1H)-one, showed potential for phytotoxic applications. These derivatives exhibited selective phytotoxic effects, particularly against dicotyledonous species, suggesting their potential as lead structures for developing phytotoxic products (Demuner et al., 2009).
Catalytic Applications in Organic Synthesis
In a study exploring palladium-catalyzed regioselective carbonylation, a compound closely related to 3,5-Dibromo-1-methylpyridin-4(1H)-one was utilized. This process is significant for producing a range of alkyl esters and amides with high regioselectivity, demonstrating the compound's utility in organic synthesis (Wu et al., 1999).
Greener Synthesis Approaches
A greener synthesis method for 3,5-dicyanopyridin-2(1H)-one derivatives, structurally related to 3,5-Dibromo-1-methylpyridin-4(1H)-one, was developed using microwave irradiation in aqueous media. This method offers advantages such as reduced environmental impact and cost, and shorter synthesis time, highlighting the potential for more sustainable chemistry practices (Jia et al., 2007).
Antibacterial Activity Studies
Zinc(II) complexes incorporating 4-Methylpyridine, structurally akin to 3,5-Dibromo-1-methylpyridin-4(1H)-one, were synthesized and studied for their antibacterial activities. The research found these complexes effective against various bacteria, indicating their potential in developing new antibacterial agents (Zamani et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dibromo-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-9-2-4(7)6(10)5(8)3-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSNTLIRWAIQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617779 | |
| Record name | 3,5-Dibromo-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-methylpyridin-4(1H)-one | |
CAS RN |
2683-35-4 | |
| Record name | 3,5-Dibromo-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)
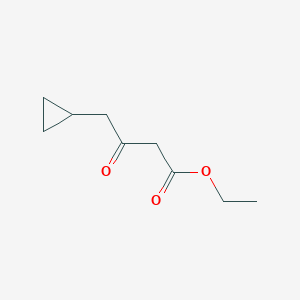
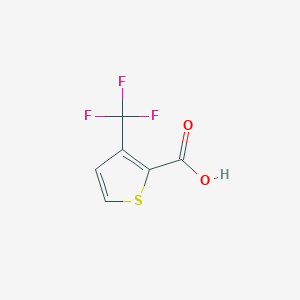
![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)

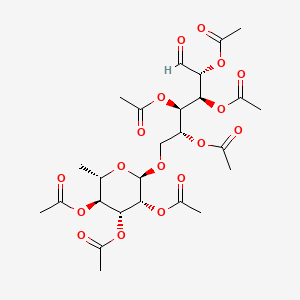
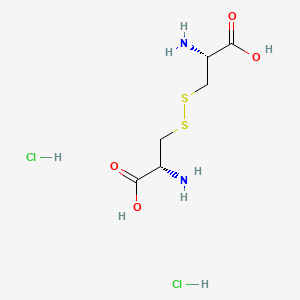
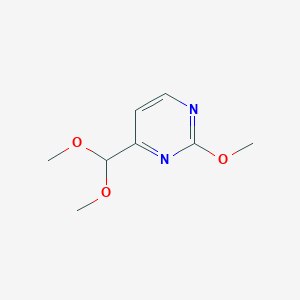
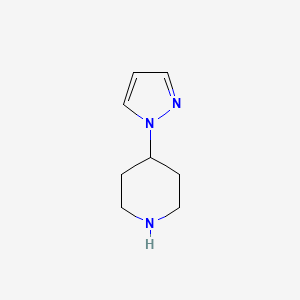
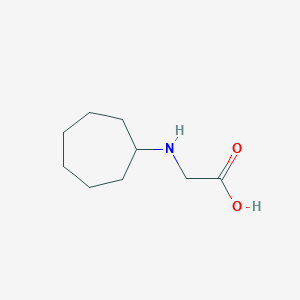
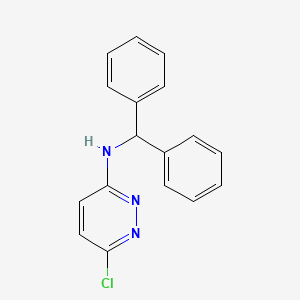
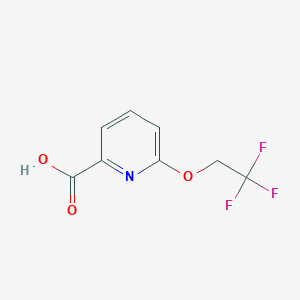
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1357996.png)